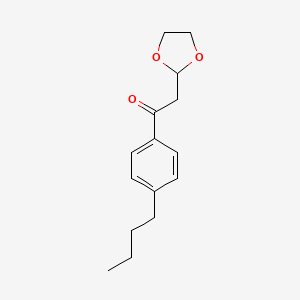

1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone

描述

属性

IUPAC Name |

1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-2-3-4-12-5-7-13(8-6-12)14(16)11-15-17-9-10-18-15/h5-8,15H,2-4,9-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPZUJCHCWTWYMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)CC2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101227870 | |

| Record name | Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1263365-91-8 | |

| Record name | Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1263365-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanone, 1-(4-butylphenyl)-2-(1,3-dioxolan-2-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101227870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone, also known as a derivative of 1,3-dioxolanes, is an organic compound that has garnered attention for its potential biological activities. This compound features a butyl-substituted phenyl group and a dioxolane ring, which contribute to its unique chemical properties and biological interactions. This article reviews the biological activity of this compound, focusing on its mechanisms of action, applications in various fields, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This structure consists of:

- A butyl group attached to a phenyl ring.

- A dioxolane ring that is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound may influence several biochemical pathways through:

- Enzyme inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Receptor binding : It could interact with cellular receptors, altering signal transduction pathways.

- Gene expression modulation : The compound might affect the expression levels of certain genes involved in cellular responses.

Antimicrobial Activity

Recent studies have indicated that compounds containing the dioxolane structure exhibit significant antimicrobial properties. For instance, a series of related dioxolanes demonstrated excellent antifungal activity against Candida albicans and notable antibacterial activity against various Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

| Microorganism | Activity | MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | Excellent | 625–1250 |

| Staphylococcus epidermidis | Significant | 500–1000 |

| Pseudomonas aeruginosa | Moderate | 1000–2000 |

| Candida albicans | Excellent | 250–500 |

Case Studies

A study involving the synthesis of various dioxolane derivatives found that many exhibited promising antibacterial and antifungal activities. Specifically, compounds similar to this compound were tested for their efficacy against a range of pathogens. The results showed that these compounds could serve as potential candidates for developing new antimicrobial agents .

Applications in Research and Industry

This compound has several applications across different fields:

- Pharmaceuticals : Its antimicrobial properties make it a candidate for drug development aimed at treating infections caused by resistant strains of bacteria and fungi.

- Agriculture : The compound could be explored as a biopesticide due to its antifungal properties.

- Chemical Synthesis : It serves as a building block in organic synthesis for more complex molecules.

相似化合物的比较

Key Observations :

Key Observations :

Antifungal/Antibacterial Activity

- Analogues with α-Azole Groups: Compounds like 1-(benzofuran-2-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone (9) exhibit potent antifungal activity (MIC < 1 µg/mL against Candida albicans), attributed to the triazole moiety .

- Target Compound : Lacks azole groups but may show moderate activity due to the 1,3-dioxolane’s ability to mimic sugar moieties, interfering with microbial adhesion .

Antisickling and DNA Interaction

- Covalent Hemoglobin Modifiers : Analogues like 1i (imidazole-containing) demonstrate antisickling activity by stabilizing hemoglobin’s oxygenated state .

Physical and Spectroscopic Properties

Key Observations :

- The butyl group’s protons (δ ~1.35) and dioxolane oxymethylene (δ ~4.10–4.30) are diagnostic in ¹H NMR.

- IR spectra consistently show strong C=O stretches (~1700 cm⁻¹) and C-O-C vibrations (1100–1265 cm⁻¹) .

准备方法

Friedel–Crafts Acylation Followed by Dioxolane Formation

A common approach involves initial Friedel–Crafts acylation of 4-butylphenyl with an acyl chloride or an acid anhydride to form the corresponding ketone. Subsequently, the ketone undergoes cyclization with diol derivatives to form the 1,3-dioxolane ring.

- Friedel–Crafts acylation: Reaction of 4-butylphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

- Dioxolane ring formation: The resulting ketone reacts with ethylene glycol or 1,2-propanediol under acid catalysis (e.g., p-toluenesulfonic acid) to form the 1,3-dioxolane ring via acetalization.

Condensation of Phenylacetic Acid Derivatives with Dioxolane Precursors

Another method involves condensation reactions between phenylacetic acid derivatives and cyclic acetals:

- Preparation of phenylacetic acid derivative: Starting from 4-butylphenylacetic acid, which can be synthesized via alkylation of phenylacetic acid.

- Cyclization with diols: The acid derivatives react with diols under dehydrating conditions to form the dioxolane ring attached to the phenyl moiety.

Multi-step Synthesis via Aldol Condensation and Cyclization

A more complex route involves:

- Aldol condensation: Formation of the β-hydroxy ketone from appropriate aldehyde and ketone precursors.

- Cyclization: The β-hydroxy ketone undergoes acid-catalyzed cyclization to form the dioxolane ring, followed by oxidation to yield the target ketone.

Specific Reaction Conditions and Catalysts

| Step | Reagents | Catalyst | Conditions | Purpose |

|---|---|---|---|---|

| Acylation | Acetyl chloride | AlCl₃ | Reflux, inert atmosphere | Formation of phenylacetyl derivative |

| Dioxolane formation | Ethylene glycol or 1,2-propanediol | p-Toluenesulfonic acid | Reflux, azeotropic removal of water | Formation of 1,3-dioxolane ring |

| Cyclization | Diol derivatives | Acid catalyst | Heating | Ring closure to form the cyclic acetal |

Literature-supported Methods

Dehydration of 1,4-Diketones or Dialdehydes

As noted in the review on heterocyclic synthesis, dehydration of 1,4-diketones or dialdehydes with dehydrating agents such as phosphorus pentoxide or sulfuric acid can produce furans and related heterocycles, which can be further modified to dioxolane derivatives. This method is adaptable for synthesizing analogs with similar structures, including the target compound.

Use of Iodine in Ethylacetoacetate Derivatives

The synthesis involving ethylacetoacetate in the presence of iodine provides a route to functionalized furan derivatives, which can be transformed into dioxolane-containing compounds through subsequent cyclization steps.

Feist–Benary Synthesis

The classical Feist–Benary synthesis, involving condensation of α-chloro ketones with β-keto esters in pyridine, offers a versatile pathway to heterocyclic compounds, including dioxolane derivatives, with potential modifications to incorporate phenyl groups.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reagents | Catalysts | Advantages | Limitations |

|---|---|---|---|---|---|

| Friedel–Crafts acylation + cyclization | 4-butylphenyl, acetyl chloride | Ethylene glycol, p-toluenesulfonic acid | AlCl₃ | High selectivity, straightforward | Requires strict anhydrous conditions |

| Phenylacetic acid derivative condensation | Phenylacetic acid, diols | Acid catalysts | - | Good for functionalized derivatives | Multi-step process |

| Dehydration of diketones | 1,4-Diketones, dialdehydes | P₂O₅, H₂SO₄ | - | Suitable for heterocyclic synthesis | Harsh conditions |

| Iodine-mediated synthesis | Ethylacetoacetate | Iodine | - | Functional group versatility | Requires careful control of reaction conditions |

Research Findings and Notes

- The synthesis of similar compounds often involves controlling reaction parameters such as temperature, solvent choice, and catalyst loading to optimize yield and purity.

- The presence of the bulky tert-butyl group on the phenyl ring influences reactivity, often necessitating milder conditions or alternative routes to prevent decomposition.

- The formation of the dioxolane ring is typically achieved via acetalization under acidic conditions, which is compatible with various functional groups, making it a versatile step in synthesis.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-Butylphenyl)-2-(1,3-dioxolan-2-yl)ethanone, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via Friedel-Crafts acylation using 4-butylbenzene derivatives and a dioxolane-containing acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Anhydrous conditions are critical to prevent hydrolysis of the catalyst. Optimization includes adjusting reaction temperature (60–80°C), stoichiometry of the acyl chloride, and catalyst loading (1.2–1.5 equivalents). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended .

- Analytical Validation : Confirm structure using H/C NMR and FT-IR. Compare spectral data with PubChem records (CAS 37920-25-5) for consistency .

Q. How can researchers characterize the electronic and steric effects of the dioxolane moiety in this compound?

- Methodology : Perform computational modeling (DFT calculations) to map electron density distribution and steric hindrance around the dioxolane ring. Experimental validation involves X-ray crystallography (single-crystal analysis) to resolve bond angles and torsional strain, as demonstrated in structurally similar compounds .

- Case Study : For analogous dioxolane-containing ketones, crystallographic data (e.g., Acta Crystallographica reports) reveal dihedral angles between the phenyl and dioxolane groups, influencing reactivity .

Q. What preliminary biological screening assays are suitable for evaluating this compound’s bioactivity?

- Methodology : Conduct in vitro assays such as:

- Enzyme inhibition : Test against kinases or cytochrome P450 isoforms using fluorogenic substrates.

- Antimicrobial activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .

- Data Interpretation : Compare results with structurally related compounds (e.g., 1-(2,4-dichlorophenyl)-2-hydroxyethanone) to identify structure-activity relationships .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound across studies?

- Methodology :

Standardize assay protocols : Ensure consistent cell lines, solvent controls (e.g., DMSO concentration ≤0.1%), and endpoint measurements.

Validate purity : Use HPLC-MS to confirm compound integrity (>95% purity) and rule out degradation products.

Cross-validate findings : Replicate assays in independent labs using blinded samples.

- Case Study : Discrepancies in cytotoxicity data for similar dioxolane derivatives were traced to variations in cell culture conditions (e.g., serum concentration) .

Q. What strategies enhance the compound’s stability under physiological conditions for in vivo studies?

- Methodology :

- Prodrug design : Mask the ketone group as a ketal or oxime to improve metabolic stability.

- Formulation : Encapsulate in liposomes or cyclodextrins to prevent hydrolysis of the dioxolane ring in aqueous media.

- Accelerated stability testing : Expose the compound to pH 7.4 buffer at 37°C and monitor degradation via LC-MS over 72 hours .

Q. How can computational tools predict the compound’s interaction with biological targets?

- Methodology :

Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to target proteins (e.g., kinases).

MD simulations : Run 100-ns trajectories to assess binding mode stability and ligand-protein interactions (e.g., hydrogen bonding with active-site residues).

ADMET prediction : Employ SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., CYP inhibition, BBB permeability) .

Q. What advanced spectroscopic techniques elucidate reaction intermediates during synthesis?

- Methodology :

- In situ IR spectroscopy : Monitor acyl chloride consumption and ketone formation in real time.

- LC-NMR : Track intermediates in Friedel-Crafts acylation, such as carbocation or σ-complex formation.

- HRMS-ESI : Identify transient species (e.g., protonated intermediates) with high mass accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。